5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3. It belongs to the class of oxazole carboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring . Common reagents used in this process include DAST and Deoxo-Fluor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different substituents on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various oxazole derivatives with different substituents, which can exhibit unique biological activities .
Scientific Research Applications
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid
- 5-(2-Fluorophenyl)oxazole-4-carboxylic acid
- 4-Carboxy-5-(2-fluorophenyl)-1,3-oxazole
Uniqueness
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMPLLJLFDCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(N=CO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.